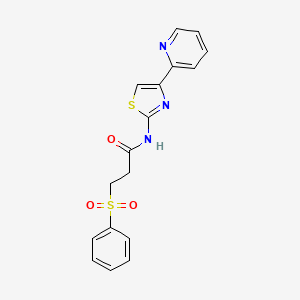

3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c21-16(9-11-25(22,23)13-6-2-1-3-7-13)20-17-19-15(12-24-17)14-8-4-5-10-18-14/h1-8,10,12H,9,11H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANOKLOUIMIIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the pyridinyl group: The thiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

Attachment of the phenylsulfonyl group: This step involves the sulfonylation of the intermediate using a sulfonyl chloride in the presence of a base.

Formation of the propanamide: Finally, the amide bond is formed by reacting the sulfonylated intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanamide Chain

(a) 3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide

- Structural difference : Replacement of the phenyl group with a 4-chlorophenylsulfonyl moiety.

- Impact: The chlorine atom increases lipophilicity and may enhance binding to hydrophobic pockets in target proteins.

(b) GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)

- Structural difference : Acetamide backbone instead of propanamide; fluorophenyl group replaces phenylsulfonyl.

- The fluorine atom improves metabolic stability and bioavailability compared to the sulfonyl group .

Modifications to the Thiazole and Pyridine Rings

(a) N-(5-(4-Fluorophenyl)Thiazol-2-yl)-3-(Furan-2-yl)Propanamide (Compound 31)

- Structural difference : Furan-2-yl group replaces phenylsulfonyl; 4-fluorophenyl substitutes pyridin-2-yl.

- Impact : The furan ring introduces oxygen-based hydrogen-bonding capability, while the fluorophenyl group retains π-π interactions. This compound demonstrated potent inhibitory effects on KPNB1 (a nuclear transport protein) and anticancer activity in cell-based assays .

(b) 3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-Fluorophenyl)-2-(Methylthio)-1H-Imidazol-4-yl)Pyridin-2-yl)Propanamide (Compound 190)

- Structural difference : Incorporation of a 2,4-dimethoxyphenyl group and a methylthioimidazole-pyridine hybrid.

- Impact: The methoxy groups enhance solubility, and the methylthio group contributes to hydrophobic interactions. This compound was optimized as a CK1δ inhibitor, showing nanomolar potency in enzymatic assays .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The phenylsulfonyl group in the target compound increases logP compared to analogs with polar substituents (e.g., fluorophenyl or methoxy groups).

- Solubility : Pyridine and thiazole rings improve aqueous solubility relative to purely aromatic systems (e.g., benzothiazoles in ).

- Metabolic Stability : Sulfonyl groups are prone to Phase II metabolism (e.g., glucuronidation), whereas fluorinated analogs (e.g., GSK1570606A) exhibit slower hepatic clearance .

Biological Activity

3-(Phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHNOS

- Molecular Weight: 351.37 g/mol

- CAS Number: 941925-94-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazole Ring: Reacting a suitable α-haloketone with thiourea under basic conditions.

- Pyridine Group Introduction: The thiazole intermediate is reacted with a pyridine derivative through nucleophilic substitution.

- Sulfonylation: Introducing the phenylsulfonyl group via sulfonyl chloride in the presence of a base.

- Amidation: Finalizing the structure through an amidation reaction using an amine and an acid chloride.

Biological Activity

Research has shown that thiazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

A study highlighted the antifungal properties of thiazole derivatives, where compounds similar to this compound were tested against Candida albicans and Candida parapsilosis. The results indicated significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating potent activity . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cell survival and proliferation in cancer cells.

- Receptor Modulation: It can act as a receptor antagonist or agonist, influencing various signaling pathways.

Case Studies

- Study on Antifungal Activity: A series of thiazole derivatives were synthesized and tested for antifungal activity against C. albicans. The compound demonstrated significant inhibition with MIC values similar to leading antifungal agents .

- Anticancer Screening: A study evaluated the cytotoxic effects of various thiazole compounds on cancer cell lines, revealing promising results for further development as anticancer agents .

Comparative Analysis

| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| This compound | Antifungal | C. albicans | MIC = 1.23 μg/mL |

| Similar Thiazole Derivative | Anticancer | MCF7 | IC50 = 12 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.